Zinc glycinate

Human Pharmacokinetics Acute Bioavailability Zinc Tolerance Test

Zinc glycinate (CAS 7214-08-6), often referred to as zinc bisglycinate chelate, is a coordination compound where a zinc cation is chelated by two glycine molecules in a stable, bidentate ligand arrangement. This structure protects the zinc ion during gastrointestinal transit, a property that underpins its documented pharmacokinetic advantages.

Molecular Formula C4H8N2O4Zn
Molecular Weight 213.5 g/mol
CAS No. 7214-08-6
Cat. No. B045216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc glycinate
CAS7214-08-6
SynonymsGlycine Zinc Salt (2:1); 
Molecular FormulaC4H8N2O4Zn
Molecular Weight213.5 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2]
InChIInChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
InChIKeyUOXSXMSTSYWNMH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Glycinate (CAS 7214-08-6): Procurement-Grade Overview of a Chelated Zinc Amino Acid Complex


Zinc glycinate (CAS 7214-08-6), often referred to as zinc bisglycinate chelate, is a coordination compound where a zinc cation is chelated by two glycine molecules in a stable, bidentate ligand arrangement . This structure protects the zinc ion during gastrointestinal transit, a property that underpins its documented pharmacokinetic advantages. As a nutritional supplement and fortificant, it belongs to the class of amino acid chelates, which are distinct from both simple inorganic zinc salts (e.g., zinc sulfate, zinc oxide) and organic acid salts (e.g., zinc gluconate, zinc citrate) [1]. Its molecular formula is C4H8N2O4Zn, with a molecular weight of 213.51 g/mol and an elemental zinc content of approximately 20-25%, a specification that directly impacts formulation and cost-per-active-dose calculations in procurement [2].

Why Inorganic and Simple Organic Zinc Salts Are Not Direct Equivalents to Zinc Glycinate for Critical Formulations


Simple in-class substitution of zinc glycinate with other zinc salts—such as zinc sulfate, zinc oxide, or even zinc gluconate—introduces significant performance risk. The differentiating factor is not merely zinc content, but the stability and absorption pathway of the chelate in a competitive biological milieu [1]. Inorganic salts like zinc sulfate readily dissociate in the gastrointestinal tract, leaving the free zinc ion vulnerable to precipitation by dietary phytates and other antinutrients, which drastically curtails bioavailability [2]. Conversely, the glycine chelate ring of zinc glycinate provides a kinetic shield, enabling intact absorption via amino acid transporters and reducing undesirable interactions. This mechanistic distinction translates directly into quantifiable differences in absorption efficiency, plasma zinc response, and in vitro bioaccessibility, as detailed in the evidence guide below [3].

Zinc Glycinate (CAS 7214-08-6): Head-to-Head Quantitative Evidence for Superior Bioavailability and Efficacy


Superior Acute Absorption: Zinc Glycinate Outperforms Zinc Picolinate, Gluconate, and Oxide in Human Zinc Tolerance Test

In a head-to-head human study comparing four commercial zinc forms, zinc glycinate demonstrated the highest acute absorption based on a standardized zinc tolerance test. Plasma zinc area under the curve (AUC) rankings were: glycinate > gluconate > picolinate = oxide [1]. This establishes a clear quantitative performance hierarchy for single-dose uptake.

Human Pharmacokinetics Acute Bioavailability Zinc Tolerance Test

Enhanced Bioavailability: Zinc Glycinate Provides >43% Greater Absorption Compared to Zinc Gluconate

In a comparative oral bioavailability study, the patented Albion® zinc bisglycinate chelate was found to increase zinc absorption by more than 43% when compared directly to zinc gluconate . This quantifies the advantage of the specific chelate structure over a common organic salt.

Human Bioavailability Chelate Absorption Nutritional Science

Improved Zinc Status: Zinc Glycinate Significantly Increases Plasma Zinc, While Zinc Gluconate Does Not in a 6-Week RCT

A 6-week randomized controlled trial compared a moderately high dose (60 mg Zn/day) of zinc glycinate versus zinc gluconate in young adult women. Zinc glycinate was the only form to produce a statistically significant increase in plasma zinc from baseline (p < 0.001), whereas the gluconate and placebo groups showed no significant overall change [1].

Clinical Trial Zinc Status Long-Term Supplementation

Highest In Vitro Bioaccessibility: Zinc Diglycinate Ranks #1 Among Ten Commercial Zinc Supplements

In a standardized in vitro digestion model assessing ten different dietary supplements, zinc diglycinate exhibited the highest potential relative bioaccessibility, while zinc sulphate produced the lowest value [1]. This result confirms the protective advantage of the glycine chelate in a simulated gastrointestinal environment.

In Vitro Digestion Bioaccessibility Quality Control

Zinc Glycinate (CAS 7214-08-6): Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


High-Performance Dietary Supplements Targeting Superior Zinc Bioavailability

For formulators developing premium dietary supplements where maximizing zinc absorption and improving plasma zinc status are primary label claims, zinc glycinate is the evidence-based choice. Its >43% bioavailability advantage over zinc gluconate and its statistically significant superiority in raising plasma zinc in an RCT [1] provide a clear, quantifiable justification for its selection over less expensive, but demonstrably less effective, zinc salts. This data directly supports product differentiation and marketing claims.

Food Fortification and Functional Beverages Requiring a Stable, Taste-Neutral Zinc Source

In food and beverage applications, the chelate structure of zinc glycinate minimizes adverse reactions with other food components (e.g., phytates, tannins) and reduces the metallic aftertaste associated with inorganic salts [2]. The quantitative evidence of its high in vitro bioaccessibility [3] supports its use in fortified products where the zinc must remain soluble and absorbable even in a complex food matrix, ensuring the intended nutritional benefit is delivered to the consumer.

Clinical Nutrition and Medical Foods for Zinc Repletion in Sensitive Populations

In clinical nutrition settings where zinc deficiency must be corrected efficiently and with minimal gastrointestinal side effects, zinc glycinate offers a superior profile. The 6-week RCT data demonstrating significant plasma zinc elevation with zinc glycinate, but not with zinc gluconate, is a critical differentiator [1]. This evidence supports the procurement of zinc glycinate for medical foods or clinical supplements intended for patients with malabsorption issues, compromised gut health, or those requiring long-term, high-compliance zinc therapy.

Research Studies Investigating Zinc Pharmacokinetics and Metal Homeostasis

For academic and industrial researchers designing studies on zinc absorption, transport, and metabolism, the use of zinc glycinate provides a well-characterized, high-bioavailability standard. Its distinct chelate structure and established rank order in acute tolerance tests (glycinate > gluconate > picolinate = oxide) [4] make it a valuable comparator for investigating novel zinc delivery systems or for studies requiring a reproducible and efficient zinc source to probe mechanisms of zinc-dependent cellular processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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